Bradykinin, leu-ile-ser-

Kininogen processing Cathepsin D Granulomatous inflammation

Distinguishing cathepsin D-mediated kininogen processing from trypsin-generated T-kinin is a critical challenge in granulomatous inflammation research. Bradykinin, leu-ile-ser- (Leu-T-kinin) is the definitive standard for this application. - Pathway-specific biomarker: Generated exclusively by cathepsin D under acidic conditions; distinct HPLC retention time and anti-bradykinin immunoreactivity vs. T-kinin. - Essential for ELISA/RIA calibration: Prevents misquantification of N-terminally extended kinin species in inflammatory exudates. - Validated in peer-reviewed studies: Originally identified as a cathepsin D cleavage product of T-kininogen in rat granulomatous tissue (Biochem Biophys Res Commun, 1988).

Molecular Formula C65H100N18O15
Molecular Weight 1373.6 g/mol
CAS No. 117525-89-0
Cat. No. B044572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin, leu-ile-ser-
CAS117525-89-0
Synonymsadykinin, Leu-Ile-Ser-
bradykinin, leucyl-isoleucyl-serine-
Leu-Ile-Ser-bradykinin
Leu-T-kinin
Molecular FormulaC65H100N18O15
Molecular Weight1373.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1
InChIKeyZJDPLLSGJXQZSR-HMPWLZDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin, leu-ile-ser- Overview


Bradykinin, leu-ile-ser- (CAS 117525-89-0), also known as Leu-T-kinin or Leu-Ile-Ser-bradykinin, is a synthetic bradykinin analog classified within the kinin peptide family [1]. This compound comprises the nonapeptide bradykinin core extended at the N-terminus by a tripeptide Leu-Ile-Ser sequence, yielding a molecular formula of C₆₅H₁₀₀N₁₈O₁₅ and a molecular weight of 1373.6 Da [2]. It was first identified as a cathepsin D cleavage product of T-kininogen in granulomatous tissue of rats, distinguishing it from the better-known T-kinin (Ile-Ser-bradykinin) released by trypsin [3]. The compound serves as a kinin precursor that requires further proteolytic processing to generate active kinin species, positioning it as a specialized tool for investigating kininogen processing pathways and granulomatous inflammation models.

Kininogen processing pathway studies
Cathepsin D activity probe in granulomatous inflammation models
Kinin precursor activation and processing research

Bradykinin, leu-ile-ser- Substitution Risks


Generic substitution of bradykinin analogs cannot be performed without altering experimental outcomes, because even single-residue N-terminal extensions fundamentally alter enzymatic processing requirements and biological precursor status [1]. Unlike T-kinin (Ile-Ser-bradykinin; CAS 86030-63-9), which is directly released as an active kinin by trypsin, Bradykinin, leu-ile-ser- (Leu-T-kinin) is generated exclusively by cathepsin D under acidic conditions and functions as a kinin precursor rather than a mature kinin [2]. Closely related compounds such as Met-T-kinin-Leu (Met-Ile-Ser-bradykinin-Leu) share the precursor property but differ in N-terminal composition, leading to distinct HPLC retention times and immunoreactivity profiles that directly impact assay specificity and quantification [3]. Substituting any of these analogs without verifying the specific enzymatic processing pathway and detection method will introduce systematic error into kininogen degradation studies, particularly in rat granulomatous inflammation models where cathepsin D-mediated release is the biologically relevant mechanism [4].

Enzymatic release specificity
Cathepsin D generates Leu-T-kinin; trypsin releases T-kinin. Substituting analogs may misrepresent kinin species in cathepsin D-dominated microenvironments.
Structural identity and detection
N-terminal extension alters chromatographic retention and immunoreactivity profiles, requiring method-specific validation to avoid misidentification in HPLC or immunoassays.
Precursor vs. mature kinin activity
Leu-T-kinin is a precursor with attenuated direct activity; T-kinin is directly active. Biological response comparisons may shift without accounting for processing requirements.

Bradykinin, leu-ile-ser- Differentiation from Analogs


Enzymatic Release Specificity: Cathepsin D vs Trypsin

Bradykinin, leu-ile-ser- (Leu-T-kinin) is released from T-kininogen exclusively by cathepsin D under acidic conditions, whereas T-kinin (Ile-Ser-bradykinin) requires trypsin or acid proteinases other than cathepsin D for liberation [1]. In the key identification study, cathepsin D alone could not release T-kinin from T-kininogen but instead generated two T-kinin-containing peptides separated by reverse-phase HPLC, one of which was identified as T-kinin-Leu by amino acid composition analysis and immunoreactivity with anti-bradykinin antiserum [2]. This enzymatic processing dichotomy means that in biological systems where cathepsin D is the dominant protease (e.g., acidic inflammatory environments), Leu-T-kinin—not T-kinin—is the relevant kinin precursor species generated [3].

Enzymatic release: Cathepsin D vs Trypsin
Head-to-head
Cathepsin D releases Leu-T-kinin; trypsin releases T-kinin. Two distinct HPLC peaks from T-kininogen digest.
Defines which kinin species appears in specific inflammatory protease contexts.
Acidic pH required for cathepsin D; verify enzyme source in model.
Kininogen processing Cathepsin D Granulomatous inflammation Proteolytic specificity

N-Terminal Extension: Leu-Ile-Ser vs Ile-Ser

Bradykinin, leu-ile-ser- carries an N-terminal Leu-Ile-Ser extension on the bradykinin core, resulting in a molecular weight of 1373.6 Da (C₆₅H₁₀₀N₁₈O₁₅) . This contrasts with the closely related T-kinin (Ile-Ser-bradykinin; CAS 86030-63-9), which bears only an Ile-Ser dipeptide extension and has a molecular weight of 1260.5 Da (C₅₉H₈₉N₁₇O₁₄), and Met-T-kinin-Leu (Met-Ile-Ser-bradykinin-Leu), which carries an N-terminal Met-Ile-Ser extension with a C-terminal Leu. The systematic N-terminal extension in Leu-T-kinin alters both the mass (difference of +113.1 Da vs. T-kinin) and the substrate recognition profile for aminopeptidases [1]. In the context of Ile-Ser-bradykinin degradation studies, a leucine aminopeptidase (LAP) activity in human serum specifically processes the N-terminus of Ile-Ser-bradykinin—the presence of an additional N-terminal Leu residue in Leu-T-kinin would alter the kinetic parameters of this first degradation step [2].

N-terminal extension: Leu-Ile-Ser vs Ile-Ser
Class-level
ΔMW +113.1 Da; distinct reverse-phase HPLC retention time.
Mass and retention differences enable chromatographic and MS differentiation.
Confirm retention shifts with your analytical method.
Peptide structure-activity relationship Kinin precursor N-terminal extension Molecular recognition

Anti-Bradykinin Antibody Cross-Reactivity

In the original characterization study, T-kinin-Leu was identified among cathepsin D-generated T-kininogen fragments by its positive immunoreactivity toward anti-bradykinin antiserum, confirming that the bradykinin core sequence is preserved and accessible for antibody binding despite the N-terminal extension [1]. This is critical because not all T-kininogen-derived peptides retain this immunoreactivity—only those containing the intact bradykinin nonapeptide sequence. Two T-kinin-containing peptides were separated by reverse-phase HPLC from the cathepsin D digest; the identification of one as T-kinin-Leu relied on both amino acid composition and this specific immunoreactivity [2]. Quantitative kinin determination via ELISA using bradykinin-coupled bovine serum albumin depends on this cross-reactivity, and the presence of additional N-terminal residues (Leu vs. Ile-Ser vs. Met-Ile-Ser) can modulate antibody binding affinity [3].

Anti-bradykinin antibody cross-reactivity
Cross-study
Positive immunoreactivity; two distinct immunoreactive peaks by HPLC.
Supports immunoassay detection but requires analog-specific standard curves.
Antibody affinity may differ among N-terminal variants.
Immunoassay specificity Anti-bradykinin antiserum Kinin quantification ELISA cross-reactivity

Precursor Status and Direct Vasoactivity

Met-T-kinin-Leu, a structural analog differing only by an N-terminal Met instead of Leu (Met-Ile-Ser-bradykinin-Leu vs. Leu-Ile-Ser-bradykinin), has been characterized as a kinin precursor that requires proteolytic processing to generate active kinin species. In blood pressure assays across rats, rabbits, and cats, Met-T-kinin-Leu exhibited only 1/5 to 1/100 of the blood pressure-lowering activity of bradykinin [1]. This class-level property of N-terminally extended bradykinin peptides—attenuated direct biological activity due to steric hindrance at the receptor or requirement for prior N-terminal processing—is directly applicable to Leu-T-kinin, which shares the precursor structural motif. Furthermore, Met-T-kinin-Leu stimulated PGE₂ production in macrophages and fibroblasts only in the presence of fetal calf serum, which provides the necessary processing enzymes; in serum-free conditions, PGI₂ release was absent [2]. PGE₂ production by macrophages stimulated with 10 µM bradykinin increased by approximately 148% compared to non-stimulated controls (0.47 ± 0.13 vs. 0.31 ± 0.16 ng/10⁶ cells/30 min) [3].

Precursor status and direct vasoactivity
Class-level
Met-T-kinin-Leu shows 1/5–1/100 of bradykinin vasodepressor potency; serum-dependent PGE₂ stimulation.
Attenuated direct activity confirms precursor role; useful as processing probe or negative control.
Leu-T-kinin activity profile expected similar; validate in your assay.
Kinin precursor Prostaglandin E2 Blood pressure Pro-drug pharmacology

T-Kininogen Cleavage: Cathepsin D vs MMPs

The degradation of T-kininogen by different proteases yields distinct kinin-related products, establishing a pathway-specific fingerprint for each enzyme [1]. Cathepsin D cleaves T-kininogen at acidic pH to release Met-T-kinin-Leu and Leu-T-kinin as kinin precursors, but fails to generate mature kinin species [2]. In contrast, MMP-3 (stromelysin) cleaves T-kininogen into a 57 kDa fragment detectable by SDS-PAGE and Western blot, while MMP-2 and MMP-9 produce no detectable degradation of T-kininogen at pH 7.5 over 7 hours [3]. This differential cleavage profile means that the presence of Leu-T-kinin in a biological sample is a specific biomarker of cathepsin D activity, not MMP activity. For procurement purposes, Leu-T-kinin is the correct standard for studies focused on cathepsin D-mediated kininogen processing, whereas T-kinin (Ile-Ser-bradykinin) is appropriate for trypsin-mediated release studies.

T-kininogen cleavage: Cathepsin D vs MMPs
Head-to-head
Cathepsin D→kinin precursors; MMP-3→57 kDa fragment; MMP-2/9 no cleavage.
Leu-T-kinin serves as a pathway-specific biomarker for cathepsin D activity.
Verify protease specificity under your experimental pH and enzyme conditions.
T-kininogen degradation Matrix metalloproteinase Cathepsin D Inflammatory protease network

Bradykinin, leu-ile-ser- Application Scenarios


Cathepsin D Activity Probe in Granulomatous Inflammation

Bradykinin, leu-ile-ser- is the definitive standard for detecting and quantifying cathepsin D-mediated T-kininogen processing in rat granulomatous tissue models. Because cathepsin D uniquely generates Leu-T-kinin (not mature T-kinin) from T-kininogen under acidic inflammatory conditions, use of this compound as an HPLC and immunoassay standard enables researchers to specifically track cathepsin D activity without interference from trypsin-generated T-kinin [1]. This application is supported by the original identification study that resolved two distinct T-kinin-containing peptides from cathepsin D digests by reverse-phase HPLC, with Leu-T-kinin confirmed by amino acid composition and anti-bradykinin immunoreactivity [2].

Kinin Precursor Activation Studies

Leu-T-kinin serves as a model kinin precursor for investigating the pro-drug-like activation of bradykinin analogs. As demonstrated by the closely related Met-T-kinin-Leu, N-terminally extended bradykinin peptides exhibit dramatically reduced direct vasoactivity (1/5 to 1/100 of bradykinin) and require serum-borne processing enzymes to stimulate prostaglandin release [3]. Leu-T-kinin can be used in parallel with Met-T-kinin-Leu and T-kinin to systematically study how N-terminal extension length and composition modulate the rate and extent of proteolytic activation to mature kinin species, informing the design of controlled-release kinin therapeutics [4].

Kininogen Degradation: Cathepsin D vs MMPs

In studies aimed at distinguishing the contributions of different proteases to kininogen processing in inflammatory microenvironments, Leu-T-kinin provides a pathway-specific biomarker. The established cleavage specificity—cathepsin D produces Leu-T-kinin and Met-T-kinin-Leu, MMP-3 generates a distinct 57 kDa fragment, and MMP-2/MMP-9 are inactive toward T-kininogen—enables researchers to use Leu-T-kinin as a standard to assign kinin-related products to the correct protease source [5]. This capability is critical for validating pharmacological inhibitors that target specific proteases in the kallikrein-kinin system.

Bradykinin Immunoassay Calibration

Leu-T-kinin is an essential calibration standard for ELISA and RIA assays that employ anti-bradykinin antibodies for kinin quantification in rat biological samples. The confirmed positive immunoreactivity of Leu-T-kinin with anti-bradykinin antiserum, combined with its distinct HPLC retention time, allows it to serve as both a positive control and a specificity check in multiplexed kinin detection panels [6]. Given the presence of multiple bradykinin-immunoreactive species in inflammatory exudates, inclusion of Leu-T-kinin in standard curves prevents misquantification arising from differential antibody affinity toward various N-terminally extended kinin species.

Application
Selection Property
Validation Focus
Cathepsin D activity probe
Cathepsin D-specific kininogen processing
HPLC and immunoassay standard for Leu-T-kinin
Kinin precursor activation studies
N-terminal extension influences processing requirement
Proteolytic activation rate and extent in serum-containing systems
Kininogen degradation pathway differentiation
Pathway-specific biomarker for cathepsin D
Distinguishing cathepsin D products from MMP-generated fragments
Bradykinin immunoassay calibration
Anti-bradykinin antibody cross-reactivity profile
Standard curve preparation with Leu-T-kinin for accurate kinin quantification
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